

Sigmoidin B flavonoid core structure

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Compound Focus: Sigmoidin B

CAS No.: 87746-47-2

Cat. No.: S600236

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Chemical Structure and Properties

Sigmoidin B features a **flavanone core structure**, which is a type of flavonoid. Its specific molecular configuration is characterized as a **tetrahydroxyflavanone** with an additional prenyl group [1] [2].

Property	Description
IUPAC Name	(2S)-2-[3,4-dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one [1]
Molecular Formula	C~20~H~20~O~6~ [1]
Molecular Weight	356.37 g/mol [1]
CAS Number	87746-47-2 [1]
Core Structure	Flavanone [3] [2]
Key Substituents	Four hydroxyl groups (-OH) at positions 5, 7, 3', and 4'; one prenyl group (3-methylbut-2-enyl) at position 5' [1] [4]
Stereochemistry	One defined chiral center with (2S) configuration [1] [4]
Hydrogen Bond Donors	4 [4]

Property	Description
Hydrogen Bond Acceptors	6 [4]
Topological Polar Surface Area	107.0 Å ² [4]
logP (XLogP)	4.0 [4]

Quantitative Pharmacological Data

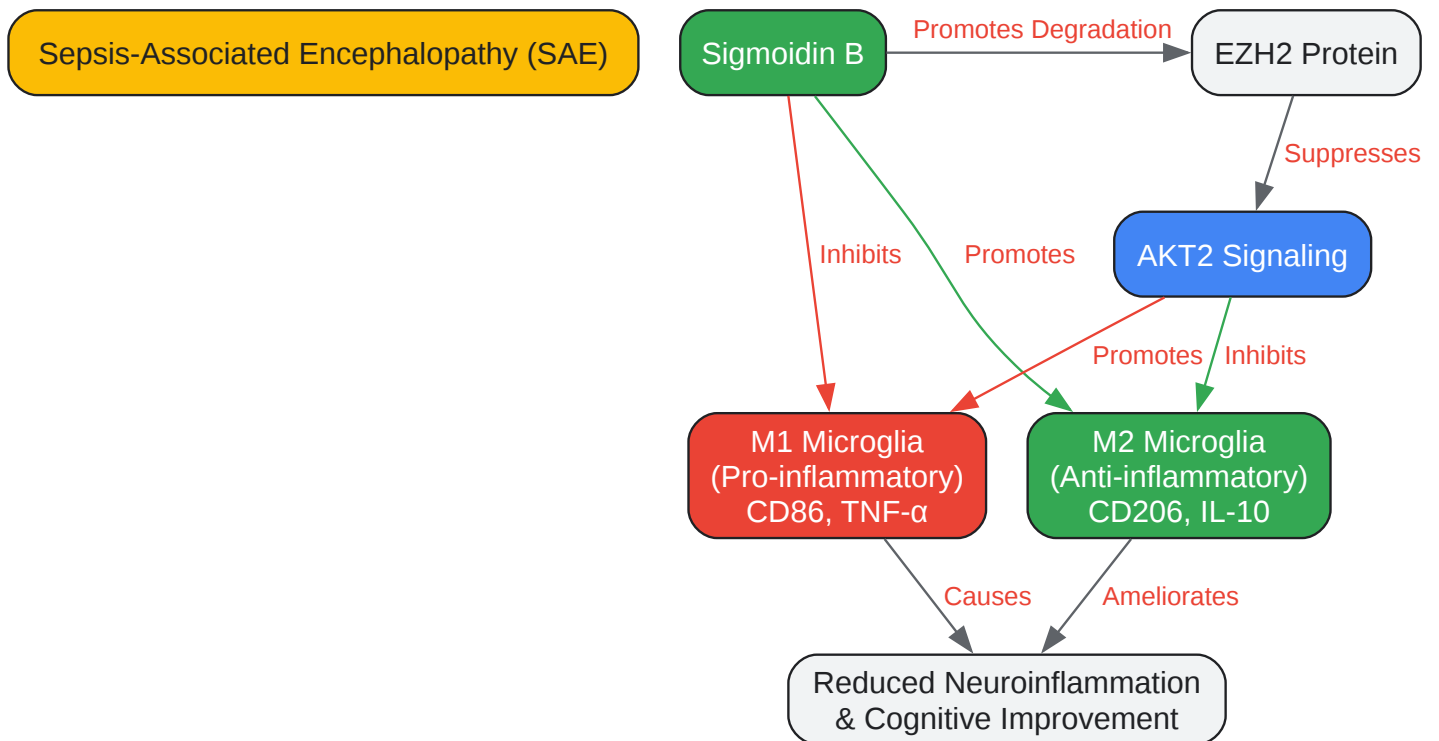
Experimental data from various studies summarizes the multi-target pharmacological profile of **Sigmoidin B**.

Activity / Assay	Model / System	Result / Value	Citation
5-Lipoxygenase Inhibition	In vitro enzyme assay	IC ₅₀ : Selective inhibitor (potency established for analog Sigmoidin A at 31 μM)	[5]
DPPH Radical Scavenging	In vitro antioxidant assay	Potent scavenger	[1] [5]
Antigenotoxic Activity	Aflatoxin B1-induced genotoxicity	IC ₅₀ : 18.7 μg/mL	[1]
Anti-inflammatory (Paw Oedema)	Phospholipase A2-induced mouse paw oedema	Inhibition at 60 min (5 mg/kg, intraperitoneal)	[1] [5]
Anti-inflammatory (TPA Test)	TPA-induced mouse ear oedema	83% inhibition	[1] [5]
EZH2 Degradation	In vitro and in vivo models of Sepsis-Associated Encephalopathy (SAE)	Modulates microglial polarization via EZH2-AKT2 pathway; superior efficacy to MS177	[3] [6]

Activity / Assay	Model / System	Result / Value	Citation
ADMET Profile	pkCSM platform prediction	Favorable drug-likeness, high intestinal absorption, low BBB penetration, low hepatotoxicity potential	[2]

Mechanism of Action in Sepsis-Associated Encephalopathy

The most recently described mechanism involves **Sigmoidin B** acting as a degrader of Enhancer of Zeste Homolog 2 (EZH2), which modulates the immune response in the brain.



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Sigmoidin B mechanism of action in SAE treatment [3] [6].

Experimental Protocols for Key Assays

For researchers looking to validate or build upon these findings, here are summaries of the key experimental methodologies.

Virtual Screening and Molecular Docking

This protocol was used to identify **Sigmoidin B** as a potential EZH2 degrader [6].

- **Protein Preparation:** The crystal structure of EZH2 (PDB ID: 4W2R) was retrieved from the Protein Data Bank. Using Schrodinger's Protein Preparation module, water molecules and excess ions were deleted, missing side chains and loop regions were completed, and energy minimization was performed.
- **Docking Site Selection:** Docking sites were selected based on the location of the eutectic small molecules in the crystal structure. The docking process was automated, with the software identifying sites without manual box coordinate setting.
- **Ligand Preparation:** The 3D structure of **Sigmoidin B** was obtained. The Traditional Chinese Medicine database (YaTCM) was used for the initial high-throughput virtual screening based on the structure of MS177, a known EZH2-targeting compound.
- **Docking Simulation:** Molecular docking was performed using the Glide Induced Fit Docking module. The binding affinity and stability of the **Sigmoidin B**-EZH2 complex were further assessed using Molecular Dynamics (MD) simulations and MMGBSA analysis.

In Vivo Model of Sepsis-Associated Encephalopathy

This protocol describes the animal model used to confirm the therapeutic effect of **Sigmoidin B** [3] [6].

- **Animal Model Induction:** Sepsis was induced in mice using the cecal ligation and puncture (CLP) method to establish the SAE model.
- **Compound Administration:** **Sigmoidin B** was administered to the treatment group. Its effects were compared with a control group and a group treated with MS177.
- **Assessment of Neuroinflammation:**
 - **Microglial Polarization:** Brain tissues were analyzed for M1 (pro-inflammatory) and M2 (anti-inflammatory) markers. The levels of **CD86** (M1 marker) and **CD206** (M2 marker) were measured via immunohistochemistry or flow cytometry.
 - **Cytokine Levels:** The expression of inflammatory cytokines like **TNF- α** (associated with M1) and **IL-10** (associated with M2) in the brain was quantified.

- **Cognitive Function Evaluation:** Cognitive dysfunction, a key feature of SAE, was assessed using behavioral tests such as the Y-maze test, both before and after treatment.
- **Statistical Analysis:** Data were expressed as mean \pm standard deviation and analyzed using one-way ANOVA, with a P-value of < 0.05 considered statistically significant.

In Vitro Anti-inflammatory and Antioxidant Assays

These classic pharmacological assays are used to characterize the fundamental bioactivities of flavonoids like **Sigmoidin B** [5].

- **5-Lipoxygenase (5-LOX) Inhibition Assay:**
 - An in vitro enzyme-based system is set up to monitor the production of leukotrienes from arachidonic acid.
 - The test compound (**Sigmoidin B**) is introduced at various concentrations.
 - The IC₅₀ value (concentration that inhibits 50% of enzyme activity) is determined by measuring the reduction in leukotriene formation compared to a control.
- **DPPH Radical Scavenging Assay:**
 - A solution of the stable free radical DPPH (1,1-diphenyl-2-picrylhydrazyl) is prepared, which has a characteristic deep purple color.
 - The test compound is added to the DPPH solution.
 - The mixture is incubated in the dark, and the decrease in absorbance is measured spectrophotometrically at a specific wavelength (typically 517 nm). The percentage of radical scavenging is calculated, with higher percentages indicating stronger antioxidant activity.

Conclusion and Research Implications

Sigmoidin B is a structurally unique prenylated flavanone with a promising multi-target pharmacological profile. Its recently discovered role as a natural EZH2 degrader positions it as a strong candidate for further investigation, particularly in the treatment of neuroinflammatory conditions like sepsis-associated encephalopathy. The experimental protocols provide a roadmap for scientists aiming to explore its mechanisms, efficacy, and potential as a lead compound in drug development.

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